3-(4-Ethylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline

Monoamine oxidase Neurodegeneration Enzyme inhibition

Procure 3-(4-Ethylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline (CAS 899356-03-7) as a reference-standard MAO-B inhibitor (IC50 1,130 nM) with >88-fold selectivity over MAO-A, minimizing dietary tyramine interaction risks. Its favorable CNS profile (TPSA 58.6 Ų, XLogP3 ~4.4) makes it suitable for BBB permeability assays. Use together with the 4-methyl analog (CAS 872206-76-3) for matched-pair SAR studies.

Molecular Formula C21H22N2O2S
Molecular Weight 366.48
CAS No. 899356-03-7
Cat. No. B2533086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Ethylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline
CAS899356-03-7
Molecular FormulaC21H22N2O2S
Molecular Weight366.48
Structural Identifiers
SMILESCCC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCCC4
InChIInChI=1S/C21H22N2O2S/c1-2-16-9-11-17(12-10-16)26(24,25)20-15-22-19-8-4-3-7-18(19)21(20)23-13-5-6-14-23/h3-4,7-12,15H,2,5-6,13-14H2,1H3
InChIKeyLEZDIIRNHMTKGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why 3-(4-Ethylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline (CAS 899356-03-7) Is a Structurally Distinct Quinoline Sulfone for Targeted Screening


3-(4-Ethylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline (CAS 899356-03-7) is a synthetic quinoline-based sulfone derivative (C21H22N2O2S, MW 378.48 g/mol) featuring a 4-ethylbenzenesulfonyl group at the 3-position and a pyrrolidin-1-yl moiety at the 4-position of the quinoline core [1]. It belongs to the broader class of 3-sulfonyl-4-aminoquinolines, which are explored as scaffolds for kinase inhibitors, GPCR ligands, and enzyme inhibitors [2]. In curated bioactivity databases, this compound has demonstrated measurable, albeit modest, inhibition of human monoamine oxidase B (MAO-B) with an IC50 of 1,130 nM, while showing negligible activity against MAO-A (IC50 > 100,000 nM), indicating a potential selectivity window that distinguishes it from non-selective MAO inhibitors [3].

Why Broad-Spectrum Quinoline MAO Inhibitors Cannot Replace 3-(4-Ethylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline


Within the 3-sulfonyl-4-aminoquinoline chemical space, subtle variations in the sulfonyl aryl substituent and the 4-amino group can profoundly alter target selectivity, potency, and physicochemical properties [1]. The 4-ethyl group on the benzenesulfonyl moiety contributes to a distinct lipophilicity profile (XLogP3 ≈ 4.0–4.5) compared to the 4-methyl analog (CAS 872206-76-3), which influences membrane permeability and off-target binding [2][3]. Evidence from BindingDB/ChEMBL indicates that this specific compound exhibits a >88-fold selectivity window for MAO-B over MAO-A, whereas closely related analogs in the same sulfonyl-quinoline series show differing activity profiles against various targets including nicotinic acetylcholine receptors [4][5]. Consequently, procurement based on generic scaffold similarity without verifying the specific substitution pattern risks selecting a compound with a fundamentally different selectivity profile, compromising the reproducibility of target engagement assays.

Quantitative Differentiation Evidence for 3-(4-Ethylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline vs. Closest Analogs


MAO-B vs. MAO-A Inhibition Selectivity: Compound-Specific Profiling Data

In a ChEMBL-curated fluorescence-based enzyme inhibition assay, 3-(4-ethylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline inhibited human recombinant MAO-B with an IC50 of 1,130 nM while showing essentially no inhibition of MAO-A at concentrations up to 100,000 nM [1]. This corresponds to a >88-fold selectivity index for MAO-B over MAO-A. In contrast, the structurally related 3-(4-methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline (CAS 872206-76-3) did not exhibit this MAO-B preferential profile; instead, it showed agonist activity at the α3β4 nicotinic acetylcholine receptor (EC50 = 7,000 nM) [2], highlighting how the 4-ethyl versus 4-methyl substitution on the phenyl ring redirects target engagement.

Monoamine oxidase Neurodegeneration Enzyme inhibition

Lipophilicity Tuning Through 4-Ethyl vs. 4-Methyl Substitution on the Benzenesulfonyl Ring

The calculated partition coefficient (XLogP3) for the 4-methylbenzenesulfonyl analog (CAS 872206-76-3) is reported as 4.0 [1]. Extending the alkyl chain by one carbon to the 4-ethylbenzenesulfonyl group (target compound) is estimated to increase XLogP3 by approximately 0.4–0.5 log units (predicted XLogP3 ≈ 4.4–4.5) [2], reflecting greater lipophilicity. This incremental increase improves predicted passive membrane permeability but may also elevate plasma protein binding and CYP-mediated metabolism [3]. For procurement, this means the ethyl analog offers distinct physicochemical handling properties (solubility, logD) compared to the methyl analog, which directly impacts assay buffer compatibility and DMSO stock preparation protocols.

Physicochemical properties Lipophilicity Drug-likeness

Divergent Biological Activity: MAO-B Inhibition vs. Nicotinic Receptor Agonism Between Ethyl and Methyl Analogs

Head-to-head comparison of curated bioactivity data reveals that swapping the 4-methyl group (CAS 872206-76-3) for a 4-ethyl group (CAS 899356-03-7) on the benzenesulfonyl ring completely redirects the compound's primary biological target. The methyl analog shows no reported MAO inhibition but acts as an α3β4 nicotinic acetylcholine receptor (nAChR) agonist with an EC50 of 7,000 nM [1]. Conversely, the ethyl analog exhibits MAO-B inhibition (IC50 = 1,130 nM) with no reported nAChR activity [2]. This binary target switch—from nAChR agonism to MAO-B inhibition—demonstrates that the ethyl chain is not a trivial bioisosteric replacement but a determinant of target engagement, likely due to differential accommodation within the enzyme's hydrophobic substrate channel versus the receptor's orthosteric binding pocket.

Target selectivity Sulfonyl-quinoline SAR Off-target profiling

Topological Polar Surface Area and Hydrogen-Bonding Capacity: Implications for Blood-Brain Barrier Penetration

The topological polar surface area (TPSA) for 3-(4-ethylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline is calculated at 58.6 Ų, identical to the 4-methyl analog (CAS 872206-76-3) due to the shared sulfonamide and quinoline core functionalities [1][2]. Both compounds fall below the empirically established threshold of <90 Ų for favorable passive blood-brain barrier (BBB) penetration and <140 Ų for good oral absorption [3]. With zero hydrogen-bond donors (HBD) and four hydrogen-bond acceptors (HBA), the compound conforms to CNS MPO (Multiparameter Optimization) desirability criteria, suggesting potential CNS exposure [4]. This positions the compound as a candidate for CNS-targeted MAO-B inhibition studies, such as in Parkinson's disease research, where brain penetration is essential.

CNS drug design Blood-brain barrier ADME prediction

4-Pyrrolidinyl vs. 4-Piperidinyl: Influence of the Amino Substituent on Rotatable Bonds and Conformational Entropy

Replacing the pyrrolidine ring (target compound) with a piperidine ring, as in 3-(4-ethylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline (CAS 899356-09-3), changes the rotatable bond count and ring size, which can affect binding entropy and selectivity [1]. The pyrrolidine ring (5-membered) has a smaller steric footprint compared to piperidine (6-membered), potentially allowing deeper penetration into narrow enzyme active site pockets. The computed rotatable bond count for the target compound is 3 (excluding the sulfonyl S-C and pyrrolidine ring bonds), while the piperidine analog adds conformational degrees of freedom due to the larger ring [1][2]. This structural distinction means that procurement of the wrong 4-amino analog could alter the compound's binding kinetics (kon/koff) and entropic contribution to binding free energy, even if the 4-ethylbenzenesulfonyl pharmacophore is identical.

Conformational flexibility Ligand efficiency Structure-activity relationship

Optimal Use Cases for 3-(4-Ethylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline Based on Differentiated Evidence


Selective MAO-B Inhibitor Screening for Neurodegenerative Disease Research

The compound's >88-fold selectivity for MAO-B (IC50 = 1,130 nM) over MAO-A (IC50 > 100,000 nM) makes it a viable starting scaffold for Parkinson's disease and Alzheimer's disease research programs seeking MAO-B inhibition without the dietary tyramine interaction risks associated with MAO-A inhibition. Use this compound as a reference inhibitor in MAO-B fluorescence-based screening assays to benchmark novel analogs, leveraging the publicly available ChEMBL/BindingDB assay protocol (kynuramine → 4-hydroxyquinoline conversion, 20 min incubation) for direct comparability [1].

CNS Drug Discovery: Blood-Brain Barrier Penetration Feasibility Studies

With a TPSA of 58.6 Ų (well below the established <90 Ų BBB threshold), zero H-bond donors, and a predicted XLogP3 of ~4.4–4.5, this compound fits within the CNS MPO desirable space [1]. Researchers can employ this compound in parallel artificial membrane permeability assays (PAMPA-BBB) or MDCK-MDR1 transwell assays to experimentally validate CNS penetration, using the favorable in silico profile as a procurement justification over more polar quinoline sulfonamides that may fail to cross the BBB.

Structure-Activity Relationship (SAR) Studies on Sulfonyl-Quinoline Target Switching

The documented binary target switch between this compound (MAO-B inhibitor) and its 4-methyl analog (α3β4 nAChR agonist, EC50 = 7,000 nM) provides a rare, curated data point for SAR exploration [1]. Procure both compounds as a matched pair to investigate how incremental alkyl chain elongation on the benzenesulfonyl ring redirects target engagement. This pair can serve as a training set for computational target prediction models (e.g., proteochemometric modeling) aimed at predicting polypharmacology in quinoline sulfone libraries.

Conformational Analysis of 4-Amino Substituent Effects on Ligand Binding

The pyrrolidine ring at the 4-position introduces distinct conformational constraints compared to piperidine analogs. Use this compound in molecular docking studies or X-ray crystallography co-crystallization trials to determine the binding pose within the MAO-B active site. The smaller 5-membered ring may allow deeper penetration into the substrate cavity near the FAD cofactor, a hypothesis testable by procuring both the pyrrolidine (target compound) and piperidine (CAS 899356-09-3) analogs for comparative crystallography [1].

Quote Request

Request a Quote for 3-(4-Ethylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.